molecular formula C12H18N2O2 B15340357 5-Amino-2-isobutoxy-N-methylbenzamide

5-Amino-2-isobutoxy-N-methylbenzamide

Cat. No.: B15340357
M. Wt: 222.28 g/mol
InChI Key: UASLFKAOMWPJLG-UHFFFAOYSA-N
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Description

5-Amino-2-isobutoxy-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an isobutoxy group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-isobutoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-isobutoxy-N-methylbenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-isobutoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

5-Amino-2-isobutoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzamide: Similar structure but lacks the isobutoxy group.

    5-Amino-2-mercaptobenzimidazole: Contains a benzimidazole ring instead of a benzamide moiety.

    2-Amino-5-bromo-N-methoxy-N-methylbenzamide: Similar structure but with a bromine atom and a methoxy group.

Uniqueness

5-Amino-2-isobutoxy-N-methylbenzamide is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-amino-N-methyl-2-(2-methylpropoxy)benzamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(15)14-3/h4-6,8H,7,13H2,1-3H3,(H,14,15)

InChI Key

UASLFKAOMWPJLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)C(=O)NC

Origin of Product

United States

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